3,3-Dimethylpentane

Fuel Chemistry Combustion Engineering Gasoline Blending

3,3-Dimethylpentane (CAS 562-49-2) is a saturated branched hydrocarbon (C₇H₁₆) and one of the nine constitutional isomers of heptane. It is characterized by a quaternary carbon at the C3 position with two geminal methyl groups, resulting in a compact, highly symmetrical molecular structure.

Molecular Formula C7H16
Molecular Weight 100.2 g/mol
CAS No. 562-49-2
Cat. No. B146829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylpentane
CAS562-49-2
Molecular FormulaC7H16
Molecular Weight100.2 g/mol
Structural Identifiers
SMILESCCC(C)(C)CC
InChIInChI=1S/C7H16/c1-5-7(3,4)6-2/h5-6H2,1-4H3
InChIKeyAEXMKKGTQYQZCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.91e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethylpentane CAS 562-49-2: Technical Baseline and Procurement-Relevant Identity


3,3-Dimethylpentane (CAS 562-49-2) is a saturated branched hydrocarbon (C₇H₁₆) and one of the nine constitutional isomers of heptane [1]. It is characterized by a quaternary carbon at the C3 position with two geminal methyl groups, resulting in a compact, highly symmetrical molecular structure [2]. At 25°C and atmospheric pressure, it exists as a clear, colorless, mobile liquid with a density of 0.693 g/mL and a boiling point of 86°C . This compound is industrially relevant as a component of gasoline blending streams and as a specialized non-polar solvent in organic synthesis, with particular utility in combustion research as a model branched alkane for kinetic mechanism validation .

Why 3,3-Dimethylpentane Cannot Be Interchanged with Other Heptane Isomers: Structural Determinants of Performance


The scientific and industrial utility of a branched alkane is dictated by its precise molecular architecture; even among isomers of identical formula (C₇H₁₆), substitution is not chemically or functionally neutral. 3,3-Dimethylpentane, featuring two methyl groups on the same central carbon, possesses a unique combination of branching index, symmetry, and steric hindrance that directly impacts its thermodynamic stability, volatility, and combustion kinetics relative to other heptanes [1]. For instance, its boiling point differs by up to 10.6°C from its closest analogs, and its octane number and ignition behavior are distinct [2]. Generic procurement of a 'heptane isomer' or 'dimethylpentane' without specification of the 3,3-isomer therefore introduces uncontrolled variability into processes ranging from fuel blending and solvent extraction to fundamental combustion modeling, undermining reproducibility and performance targets [3].

3,3-Dimethylpentane: Quantitative Differentiation Against Heptane Isomers – An Evidence-Based Selection Guide


Octane Number and Knock Resistance: Comparative Fuel Performance

3,3-Dimethylpentane exhibits a high octane number of 98, positioning it as a premium anti-knock component in gasoline blending [1]. In contrast, n-heptane serves as the zero-point reference on the octane rating scale (octane number = 0), while the widely recognized benchmark isooctane (2,2,4-trimethylpentane) defines the 100-point [2]. Among its closest branched isomers, 2,3-dimethylpentane is also noted for a high octane number but lacks a publicly established, directly comparable single numeric value in this specific dataset [3].

Fuel Chemistry Combustion Engineering Gasoline Blending

Thermodynamic Stability via Heat of Combustion: 8 kJ/mol Advantage

The heat of combustion (ΔHc°) for 3,3-dimethylpentane is 4,809 kJ/mol, which is 8 kJ/mol lower than that of its linear isomer n-heptane (4,817 kJ/mol) [1]. Since a lower heat of combustion corresponds to a more stable (lower energy) compound, 3,3-dimethylpentane is 8 kJ/mol more thermodynamically stable than n-heptane [2]. This stability arises from the increased branching and the presence of a quaternary carbon, which reduces molecular strain and disperses electronic energy more effectively than a linear chain [3].

Thermodynamics Physical Chemistry Stability Assessment

Liquid Density at 25°C: A 9.66 kg/m³ Distinction Among Dimethylpentane Isomers

At 25°C, 3,3-dimethylpentane has a reported liquid density of 689.16 kg/m³ (0.68916 g/cm³) [1]. This value places it as the densest among the four dimethylpentane isomers, with a measurable difference from 2,2-dimethylpentane (669.48 kg/m³) of 19.68 kg/m³, and from 2,4-dimethylpentane (668.23 kg/m³) of 20.93 kg/m³ [2]. It is 1.65 kg/m³ less dense than its nearest counterpart, 2,3-dimethylpentane (690.81 kg/m³) [3].

Physical Property Solvent Selection Process Engineering

Normal Boiling Point: A 6.9°C Divergence with Implications for Distillation

The normal boiling point of 3,3-dimethylpentane is 359.25 K (86.1°C) [1]. This is 6.9 K (or °C) higher than the boiling point of 2,2-dimethylpentane (352.35 K / 79.2°C) and 5.6 K higher than 2,4-dimethylpentane (353.65 K / 80.5°C) [2]. Conversely, it is 3.7 K lower than 2,3-dimethylpentane (362.95 K / 89.8°C) [3]. This places its volatility intermediate among the dimethylpentanes, but distinctly higher than that of n-heptane (371.55 K / 98.4°C) [4].

Thermodynamics Separation Science Volatility

First-Stage Ignition Kinetics: Slowest Reactivity Among C7 Isomers Tested

In shock tube experiments measuring the first-stage ignition of n-heptane, 2-methylhexane, and 3,3-dimethylpentane under identical conditions (7-10 atm, 700-880 K in diluted O₂), 3,3-dimethylpentane was consistently the slowest to ignite . Specifically, of the three isomers, n-heptane was the fastest, while 3,3-dimethylpentane was the slowest across the entire temperature and pressure range tested [1]. This indicates a significantly retarded low-temperature oxidation chemistry, attributed to its highly branched structure which inhibits key radical chain-branching pathways .

Combustion Kinetics Shock Tube Fuel Modeling

Procurement-Driven Application Scenarios for 3,3-Dimethylpentane


High-Performance Gasoline Blending: Precision Anti-Knock Component

Procure 3,3-dimethylpentane (purity ≥99%) for use as a high-octane blending agent in gasoline formulations. With an octane number of 98 [1], it provides potent knock resistance while avoiding the environmental and health concerns associated with aromatic compounds like benzene or toluene. This allows formulators to meet stringent fuel standards without compromising engine performance.

Fundamental Combustion Research: Surrogate Fuel Component for Kinetic Model Validation

Utilize 3,3-dimethylpentane as a model iso-paraffin in shock tube and rapid compression machine studies to develop and validate detailed chemical kinetic mechanisms for real transportation fuels . Its uniquely slow first-stage ignition behavior, confirmed in direct comparison to n-heptane and 2-methylhexane , makes it a critical component for accurately modeling the negative temperature coefficient (NTC) regime and low-temperature heat release of gasoline and jet fuel surrogates.

Analytical Chemistry and Process Control: High-Purity Calibration Standard

Employ high-purity 3,3-dimethylpentane as a calibration standard or retention time marker in gas chromatography (GC) for the analysis of complex hydrocarbon mixtures such as gasoline, naphtha, and other petroleum distillates. Its well-defined boiling point (86.1°C) [2] and distinct chromatographic behavior relative to co-eluting isomers facilitate accurate identification and quantification, which is essential for quality control in petrochemical refining and fuel testing laboratories.

Specialized Non-Polar Solvent: Density-Driven Separation and Synthesis

Select 3,3-dimethylpentane as a non-polar, aprotic solvent for organic synthesis and liquid-liquid extraction processes where precise density and volatility are critical. Its density of 689.16 kg/m³ at 25°C [3] and boiling point of 86.1°C offer a specific combination of physical properties that differ from other dimethylpentane isomers, enabling the optimization of phase separation in extraction or providing a unique evaporation profile in reaction workup procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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